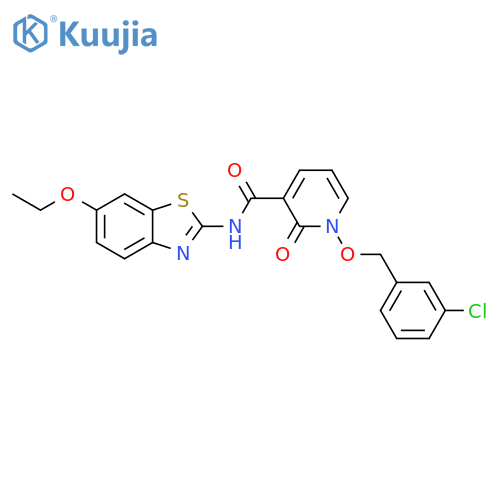Cas no 852366-25-7 (1-(3-chlorophenyl)methoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

852366-25-7 structure
商品名:1-(3-chlorophenyl)methoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS番号:852366-25-7
MF:C22H18ClN3O4S
メガワット:455.914022922516
CID:5798671
1-(3-chlorophenyl)methoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-((3-chlorobenzyl)oxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 3-Pyridinecarboxamide, 1-[(3-chlorophenyl)methoxy]-N-(6-ethoxy-2-benzothiazolyl)-1,2-dihydro-2-oxo-
- 1-(3-chlorophenyl)methoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
-
- インチ: 1S/C22H18ClN3O4S/c1-2-29-16-8-9-18-19(12-16)31-22(24-18)25-20(27)17-7-4-10-26(21(17)28)30-13-14-5-3-6-15(23)11-14/h3-12H,2,13H2,1H3,(H,24,25,27)
- InChIKey: ICYIZZPZUUSZSC-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(OCC2=CC=CC(Cl)=C2)C=CC=C1C(NC1=NC2=CC=C(OCC)C=C2S1)=O
1-(3-chlorophenyl)methoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0673-0375-2mg |
1-[(3-chlorophenyl)methoxy]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
852366-25-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| A2B Chem LLC | BA74925-1mg |
1-[(3-chlorophenyl)methoxy]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
852366-25-7 | 1mg |
$245.00 | 2024-04-19 | ||
| Life Chemicals | F0673-0375-1mg |
1-[(3-chlorophenyl)methoxy]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
852366-25-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0673-0375-2μmol |
1-[(3-chlorophenyl)methoxy]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
852366-25-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0673-0375-3mg |
1-[(3-chlorophenyl)methoxy]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
852366-25-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
1-(3-chlorophenyl)methoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide 関連文献
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
852366-25-7 (1-(3-chlorophenyl)methoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide) 関連製品
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
